REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][C:6]1[O:7][C:8]2[C:14]([Cl:15])=[CH:13][C:12]([Br:16])=[CH:11][C:9]=2[CH:10]=1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>C1COCC1>[Br:16][C:12]1[CH:13]=[C:14]([Cl:15])[C:8]2[O:7][C:6]([CH2:5][CH2:4][NH2:1])=[CH:10][C:9]=2[CH:11]=1
|
Name
|
product
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCC=1OC2=C(C1)C=C(C=C2Cl)Br
|
Name
|
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (SiO2, 95:5 dichloromethane/methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C2=C(C=C(O2)CCN)C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 388 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |